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molecular formula C13H10F3NO B1299139 6-(trifluoromethyl)-2,3,4,9-tetrahydro-1H-carbazol-1-one CAS No. 297763-74-7

6-(trifluoromethyl)-2,3,4,9-tetrahydro-1H-carbazol-1-one

Cat. No. B1299139
M. Wt: 253.22 g/mol
InChI Key: HGKQBLACUGAMBK-UHFFFAOYSA-N
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Patent
US07351733B2

Procedure details

6-(Trifluoromethyl)-2,3,4,9-tetrahydro-1H-carbazol-1-one was prepared from 4-(trifluoromethyl)aniline (5.5 g, 34 mmol) and 2-(hydroxymethylene)cyclohexanone (3.9 g, 31 mmol) in a similar manner as described above to give 2.25 g (29%) of a dark brown solid. 1H-NMR (DMSO-d6): δ 12.05 (s, 1H), 8.11 (s, 1H), 7.56 (s, 2H), 3.00 (t, 2H), 2.58 (t, 2H), 2.19-2.13 (m, 2H).
Quantity
5.5 g
Type
reactant
Reaction Step One
Name
2-(hydroxymethylene)cyclohexanone
Quantity
3.9 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:11])([F:10])[C:3]1[CH:9]=[CH:8][C:6]([NH2:7])=[CH:5][CH:4]=1.OC=[C:14]1[CH2:19][CH2:18][CH2:17][CH2:16][C:15]1=[O:20]>>[F:1][C:2]([F:10])([F:11])[C:3]1[CH:9]=[C:8]2[C:6](=[CH:5][CH:4]=1)[NH:7][C:14]1[C:15](=[O:20])[CH2:16][CH2:17][CH2:18][C:19]2=1

Inputs

Step One
Name
Quantity
5.5 g
Type
reactant
Smiles
FC(C1=CC=C(N)C=C1)(F)F
Name
2-(hydroxymethylene)cyclohexanone
Quantity
3.9 g
Type
reactant
Smiles
OC=C1C(CCCC1)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
FC(C=1C=C2C=3CCCC(C3NC2=CC1)=O)(F)F
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 2.25 g
YIELD: PERCENTYIELD 29%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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